molecular formula C13H13BrN2O B2754573 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol CAS No. 306732-30-9

2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B2754573
CAS No.: 306732-30-9
M. Wt: 293.164
InChI Key: JFVWULYFXVQRPL-UHFFFAOYSA-N
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Description

2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C13H12Br2N2O It is characterized by the presence of a brominated pyridine ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with phenolic compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses palladium catalysts and boron reagents . The reaction conditions often include the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium phosphate as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The brominated pyridine ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The brominated pyridine ring and phenol group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a brominated pyridine ring and a phenol group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-6-11(14)8-16-13(9)15-7-10-4-2-3-5-12(10)17/h2-6,8,17H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVWULYFXVQRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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